molecular formula C13H18ClNO B15370044 (1-Benzyl-4-chloropiperidin-3-yl)methanol

(1-Benzyl-4-chloropiperidin-3-yl)methanol

Cat. No.: B15370044
M. Wt: 239.74 g/mol
InChI Key: PATIAZZSAAGEBA-UHFFFAOYSA-N
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Description

(1-Benzyl-4-chloropiperidin-3-yl)methanol is a piperidine derivative featuring a benzyl group at position 1, a chlorine atom at position 4, and a hydroxymethyl group at position 3. This substitution pattern confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl group) and enhanced lipophilicity (from the benzyl and chloro substituents).

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(1-benzyl-4-chloropiperidin-3-yl)methanol

InChI

InChI=1S/C13H18ClNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

PATIAZZSAAGEBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1Cl)CO)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

(1-Benzyl-4-fluoropiperidin-3-yl)methanol (CAS 1356338-80-1)

Structural Similarities :

  • Identical backbone: Benzyl at position 1, hydroxymethyl at position 3.
  • Halogen substitution at position 4 (fluorine instead of chlorine).

Key Differences :

  • Lipophilicity : Chlorine’s higher lipophilicity may enhance membrane permeability compared to fluorine.
  • Reactivity : The C–F bond is stronger than C–Cl, possibly increasing metabolic stability in biological systems .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

Structural Similarities :

  • Benzyl group at position 1.

Key Differences :

  • Substituent at Position 4: Amino group (electron-donating) vs. chloro (electron-withdrawing).
  • Functional Group at Position 1 : Carboxylate ester replaces the hydroxymethyl group.
  • Implications: The amino group increases basicity, while the ester may improve solubility in non-polar solvents.

Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 3939-01-3)

Structural Similarities :

  • Benzyl group at position 1.

Key Differences :

  • Position 4 : Oxo (ketone) group instead of chlorine.
  • Position 3 : Methyl ester replaces hydroxymethyl.
  • Implications : The ketone introduces polarity and hydrogen-bonding capacity, while the ester group reduces acidity compared to the alcohol. The hydrochloride salt enhances aqueous solubility .

(R)-(1-Benzylpiperidin-3-yl)-methanamine (CAS 121)

Structural Similarities :

  • Benzyl group at position 1.

Key Differences :

  • Substituent at Position 3 : Methanamine (primary amine) vs. hydroxymethyl (alcohol).
  • Position 4: No substituent.
  • The absence of a halogen may reduce steric and electronic effects .

Research Implications and Gaps

  • Halogen Effects : Comparative studies on chlorine vs. fluorine substitution could clarify metabolic stability and target binding in drug design.
  • Toxicity Data: Limited toxicological profiles for compounds like Benzyl 4-aminopiperidine-1-carboxylate underscore the need for safety evaluations .
  • Functional Group Impact : Further research into hydroxymethyl vs. ester or amine groups could optimize solubility and reactivity for synthetic applications.

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